Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Chemical Reactions Analysis
This compound is used as a linker in PROTAC development for targeted protein degradation . The exact chemical reactions it undergoes in this context are not specified in the retrieved sources.Scientific Research Applications
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, such as tert-butanesulfinamide, have shown to be effective chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Research highlights the extensive use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial structural motifs in many natural products and therapeutically relevant molecules (Philip et al., 2020).
Environmental Impact and Fate of Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) have revealed their widespread use in industrial products to inhibit oxidative reactions and extend shelf life. These compounds have been detected in various environmental matrices, raising concerns about their biodegradation, human exposure, and potential toxicity. The research suggests that SPAs may pose risks such as hepatic toxicity, endocrine disruption, and carcinogenicity, underlining the need for future studies on their environmental behaviors and impacts (Liu & Mabury, 2020).
Synthetic Routes of Vandetanib
The synthesis of vandetanib, a therapeutically significant compound, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate. This review analyzes various synthetic routes to identify a suitable method for industrial production, highlighting the importance of tert-butyl derivatives in pharmaceutical manufacturing (Mi, 2015).
Neuro-Inflammatory Processes and Nitrones
Research on neuro-inflammatory processes, especially in the context of Alzheimer's disease, has identified the neuroprotective action of alpha-phenyl-tert-butyl-nitrone (PBN). The proposed mechanism involves the inhibition of signal transduction processes related to pro-inflammatory cytokines, suggesting potential therapeutic approaches for neurodegenerative diseases (Floyd, Hensley, & Bing, 2000).
Cinnamic Acid Derivatives in Anticancer Research
The study of cinnamic acid derivatives, including their synthesis and biological evaluation, has shown promising anticancer potentials. These compounds have remained underutilized despite their significant medicinal properties, suggesting a need for further exploration in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Mechanism of Action
Target of Action
Similar compounds have been noted to interact with a variety of targets .
Mode of Action
It is suggested that it may interact with its targets in a manner similar to other related compounds .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways .
Result of Action
It is known that similar compounds can have a variety of effects at the molecular and cellular level .
Action Environment
It is known that similar compounds can be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a semi-flexible linker in the development of bifunctional protein degraders for targeted protein degradation . This interaction is crucial for optimizing drug-like properties and enhancing the efficacy of therapeutic agents.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a linker in protein degraders can lead to the formation of ternary complexes, which are essential for targeted protein degradation . This process can modulate cellular pathways and impact gene expression, ultimately affecting cellular metabolism.
Properties
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYUGLRWGHYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677785 | |
Record name | tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-22-4 | |
Record name | tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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